molecular formula C9H13NO6 B14192131 Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate CAS No. 917598-69-7

Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate

Cat. No.: B14192131
CAS No.: 917598-69-7
M. Wt: 231.20 g/mol
InChI Key: MTXUYBMSTAVKGS-UHFFFAOYSA-N
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Description

Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate is an organic compound with a complex structure that includes ester and imidoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate typically involves the reaction of dimethyl malonate with an appropriate imidoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the malonate anion attacks the imidoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl malonate
  • Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate
  • Dimethyl 1,3-propanedioate

Uniqueness

Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate is unique due to its specific imidoyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

917598-69-7

Molecular Formula

C9H13NO6

Molecular Weight

231.20 g/mol

IUPAC Name

dimethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxypropanedioate

InChI

InChI=1S/C9H13NO6/c1-5(11)10-6(2)16-7(8(12)14-3)9(13)15-4/h7H,1-4H3

InChI Key

MTXUYBMSTAVKGS-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=O)C)OC(C(=O)OC)C(=O)OC

Origin of Product

United States

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